molecular formula C19H22N4S3 B14163582 4-biThienyl-2-SEt(4-MePip)Pyrimidine CAS No. 131407-79-9

4-biThienyl-2-SEt(4-MePip)Pyrimidine

Cat. No.: B14163582
CAS No.: 131407-79-9
M. Wt: 402.6 g/mol
InChI Key: PFWNWPWEKZLEKK-UHFFFAOYSA-N
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Description

4-biThienyl-2-SEt(4-MePip)Pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with thienyl and piperidine groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-biThienyl-2-SEt(4-MePip)Pyrimidine typically involves the cyclization of thiophene derivatives with pyrimidine precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with appropriate amines and thiourea under acidic conditions to form the pyrimidine ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-biThienyl-2-SEt(4-MePip)Pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-biThienyl-2-SEt(4-MePip)Pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-biThienyl-2-SEt(4-MePip)Pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-biThienyl-2-SEt(4-MePip)Pyrimidine is unique due to its specific combination of thienyl, piperidine, and pyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

131407-79-9

Molecular Formula

C19H22N4S3

Molecular Weight

402.6 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-(5-thiophen-2-ylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C19H22N4S3/c1-22-8-10-23(11-9-22)12-14-25-19-20-7-6-15(21-19)16-4-5-18(26-16)17-3-2-13-24-17/h2-7,13H,8-12,14H2,1H3

InChI Key

PFWNWPWEKZLEKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

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